

# Physical and chemical properties of Delphinidin 3-galactoside.

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## Compound of Interest

Compound Name: Delphinidin 3-galactoside

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## Delphinidin 3-galactoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Delphinidin 3-galactoside** is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the vibrant red, purple, and blue colors of many flowers, fruits, and vegetables.<sup>[1]</sup> As a glycoside of the anthocyanidin delphinidin, this compound is of significant interest to the scientific community due to its potent antioxidant and anti-inflammatory properties, which underpin its potential therapeutic applications in a range of human diseases. This technical guide provides an in-depth overview of the physical and chemical properties of **Delphinidin 3-galactoside**, detailed experimental protocols for its analysis, and a summary of its known effects on key cellular signaling pathways.

### Physical and Chemical Properties

**Delphinidin 3-galactoside** is a complex organic molecule with the chemical formula  $C_{21}H_{21}ClO_{12}$ .<sup>[2]</sup> Its structure consists of a delphinidin aglycone linked to a galactose sugar moiety. The presence of numerous hydroxyl groups contributes to its antioxidant capacity and influences its solubility.

**Table 1: General and Physical Properties of Delphinidin 3-galactoside**

Property	Value	Source(s)
IUPAC Name	2-(3,4,5-trihydroxyphenyl)-3-( $\beta$ -D-galactopyranosyloxy)-5,7-dihydroxy-1-benzopyrylium chloride	[3]
Synonyms	Delphinidin 3-O-galactoside, Empetrin	[2][4]
CAS Number	28500-00-7	[2]
Chemical Formula	C <sub>21</sub> H <sub>21</sub> ClO <sub>12</sub>	[2]
Molecular Weight	500.84 g/mol	[5][6]
Appearance	Red to red-brown crystalline powder	[7]
Melting Point	185 °C (decomposes, anhydrous)	[4]
UV-Vis $\lambda_{\text{max}}$	274 nm, 536 nm (in acidic methanol)	[8]

**Table 2: Solubility of Delphinidin 3-galactoside**

Solvent	Solubility	Source(s)
Water	Soluble	[9]
DMSO	~10 mg/mL (for Delphinidin-3- $\beta$ -D-glucoside chloride)	[10]
Dimethylformamide	~1.5 mg/mL (for Delphinidin-3- $\beta$ -D-glucoside chloride)	[10]
Chloroform, Dichloromethane, Ethyl Acetate, Acetone	Soluble	[11]

**Table 3: Stability of Delphinidin 3-galactoside**

Condition	Effect on Stability	Source(s)
pH	Most stable at pH < 3. Color changes and degradation increase as pH rises.	[12]
Temperature	Degradation accelerates with increasing temperature. Recommended storage at -20°C.	[5][12]
Light	Susceptible to photodegradation, especially UV light. Should be protected from light.	[12]
Oxygen	Can undergo oxidative degradation, particularly at higher temperatures.	[12]

**Table 4: <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data of Delphinidin 3-galactoside (in CD<sub>3</sub>OD)**<sup>1</sup>H NMR (600 MHz, CD<sub>3</sub>OD)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Source(s)
8.81	s	H-4	<a href="#">[2]</a>	
7.61	s	H-2', H-6'	<a href="#">[2]</a>	
6.73	s	H-8	<a href="#">[2]</a>	
6.53	d	4.8	H-6	<a href="#">[2]</a>
5.25	d	7.2	H-1"	<a href="#">[2]</a>
3.85-3.87	m	Galactose protons	<a href="#">[2]</a>	
3.67-3.69	m	Galactose protons	<a href="#">[2]</a>	
3.63-3.66	m	Galactose protons	<a href="#">[2]</a>	
3.49-3.52	m	Galactose protons	<a href="#">[2]</a>	
3.38-3.42	m	Galactose protons	<a href="#">[2]</a>	

<sup>13</sup>C NMR (150 MHz, CD<sub>3</sub>OD)

Chemical Shift ( $\delta$ ) ppm	Assignment	Source(s)
170.2	C-5	[2]
163.5	C-7	[2]
159.1	C-9	[2]
157.4	C-2	[2]
147.4	C-3', C-5'	[2]
145.7	C-4'	[2]
144.7	C-3	[2]
135.7	C-1'	[2]
119.8	C-10	[2]
113.1	C-6	[2]
112.4	C-2', C-6'	[2]
103.4	C-1''	[2]
103.2	C-4	[2]
95.0	C-8	[2]
78.7	C-5''	[2]
78.0	C-3''	[2]
74.7	C-2''	[2]
71.0	C-4''	[2]
62.3	C-6''	[2]

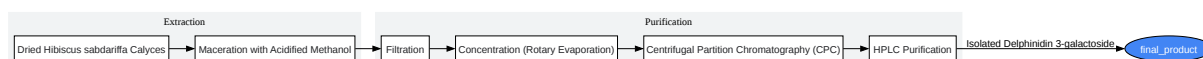
## Experimental Protocols

### Isolation and Purification

**Delphinidin 3-galactoside** can be extracted from various plant sources, notably from the calyces of *Hibiscus sabdariffa* (Roselle).

### Extraction from Hibiscus sabdariffa

- **Extraction:** Macerate dried and powdered calyces of Hibiscus sabdariffa with methanol containing a small amount of acid (e.g., 0.1% trifluoroacetic acid) to maintain the stability of the anthocyanin.[13] The extraction is typically carried out at 4°C for 24 hours in the dark.[13]
- **Filtration and Concentration:** Filter the extract to remove solid plant material. The solvent is then evaporated under reduced pressure to yield a concentrated crude extract.
- **Purification:** The crude extract can be purified using chromatographic techniques. A common method is Centrifugal Partition Chromatography (CPC) with a biphasic solvent system such as ethyl acetate/1-butanol/water.[14] High-Performance Liquid Chromatography (HPLC) with a C18 column is used for final purification and analysis.[13]



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Caption: Workflow for the extraction and purification of **Delphinidin 3-galactoside**.

## Antioxidant Activity Assays

The antioxidant capacity of **Delphinidin 3-galactoside** is frequently evaluated using DPPH and ABTS radical scavenging assays.

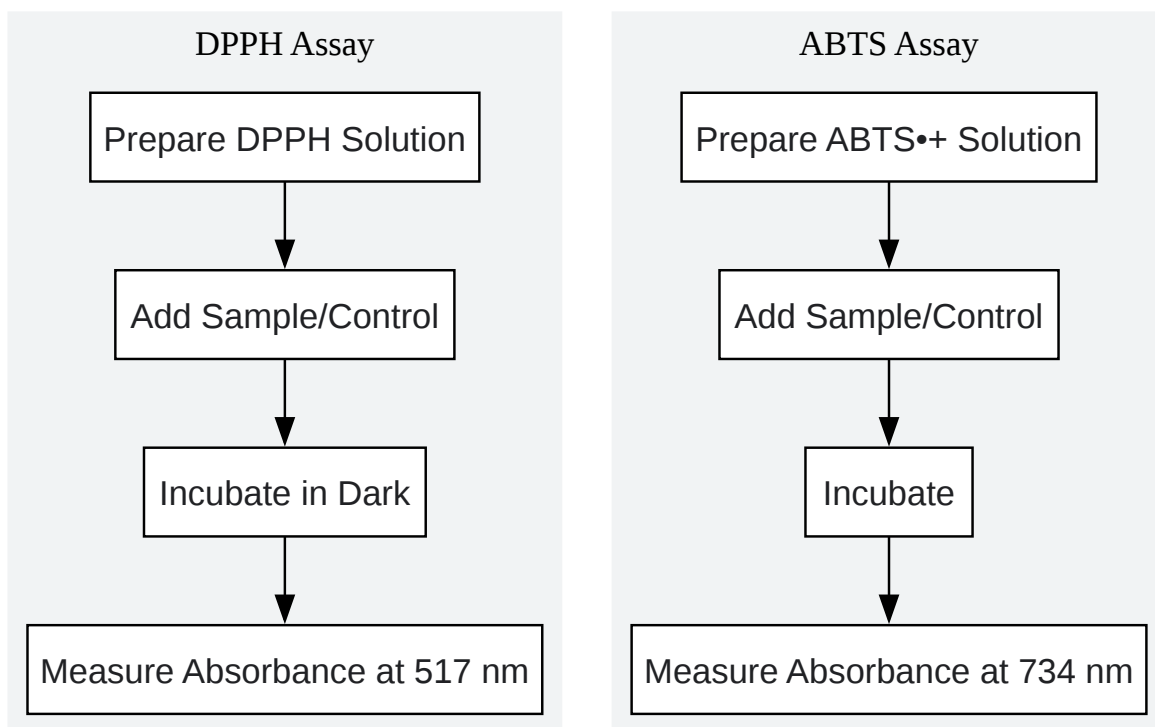
### DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

- **Reagent Preparation:** Prepare a stock solution of DPPH in methanol (typically 0.1 mM).[15]
- **Assay Procedure:**
  - Add a defined volume of the **Delphinidin 3-galactoside** solution (at various concentrations) to the DPPH solution.[15]

- Include a blank (solvent and DPPH) and a positive control (e.g., ascorbic acid or Trolox).  
[15]
- Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[15]
- Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.[3][15]
- Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$  where  $A_{\text{control}}$  is the absorbance of the blank and  $A_{\text{sample}}$  is the absorbance of the sample.

#### ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

- Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution.[16] Allow the mixture to stand in the dark at room temperature for 12-16 hours.[16] Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of  $0.70 \pm 0.02$  at 734 nm.[17]
- Assay Procedure:
  - Add a small volume of the **Delphinidin 3-galactoside** solution to the diluted ABTS•+ solution.[16]
  - Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).[16]
- Measurement: Measure the decrease in absorbance at 734 nm.[16]
- Calculation: The scavenging activity is calculated similarly to the DPPH assay.



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Caption: General workflows for DPPH and ABTS antioxidant assays.

## Signaling Pathway Modulation

Delphinidin and its glycosides have been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.

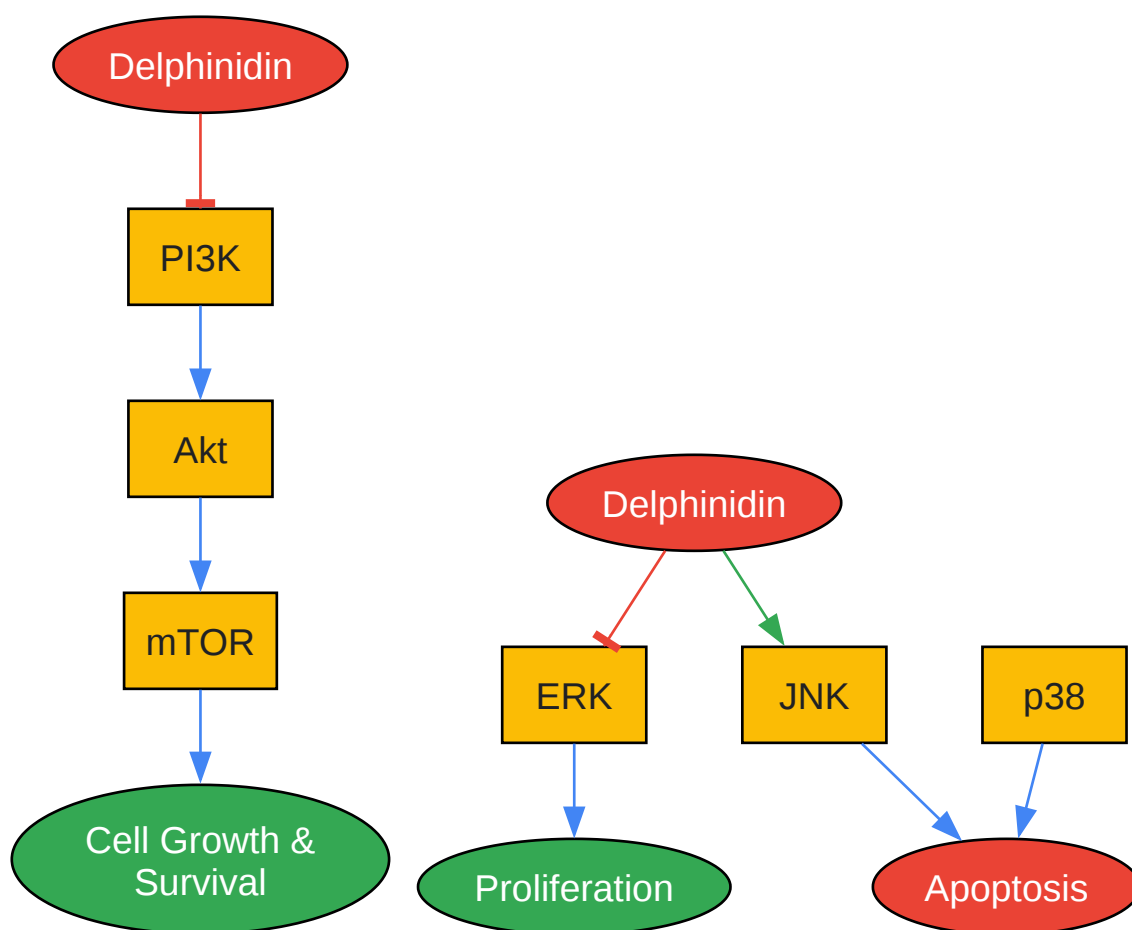
### PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, survival, and metabolism. Delphinidin has been demonstrated to inhibit this pathway in various cancer cell lines.<sup>[1][18][19]</sup>

Experimental Approach:



- Cell Culture: Treat cancer cell lines (e.g., non-small cell lung cancer A549 cells) with varying concentrations of Delphinidin.[1]
- Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key proteins in the pathway, such as PI3K, Akt, and mTOR, as well as their downstream targets.[1] A decrease in the phosphorylated forms of these proteins indicates inhibition of the pathway.



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